3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One of the key steps is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo structures . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
the use of flow microreactor systems for the synthesis of similar compounds, such as tertiary butyl esters, suggests that such methods could be adapted for large-scale production . Flow microreactor systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: This compound shares a similar bicyclic structure and is used in similar chemical reactions.
Tertiary butyl esters: These compounds are used in synthetic organic chemistry and share some synthetic routes with the target compound.
Uniqueness
3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific functional groups and the presence of the difluoromethyl-pyrazolyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H14F2N4O6S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14F2N4O6S/c1-6(22)27-4-7-5-28-13-9(12(24)20(13)10(7)14(25)26)19-11(23)8-2-3-18-21(8)15(16)17/h2-3,9,13,15H,4-5H2,1H3,(H,19,23)(H,25,26) |
InChI Key |
XXHDFWSVOFMPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=NN3C(F)F)SC1)C(=O)O |
Origin of Product |
United States |
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